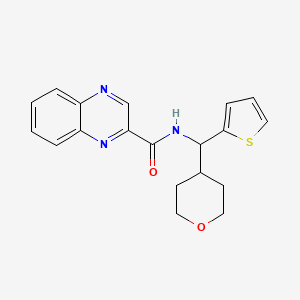

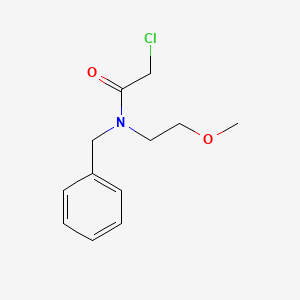

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with various reagents. For instance, a pyrimidine ester was identified as a partial agonist at the CB2 receptor with micromolar potency . Another synthesis involved the reaction of a compound with grass ethyl ester to synthesize 2-oxoacetate .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex. For instance, the reaction of a compound with LiAlH4 in a Schlenk flask followed by the addition of THF and ester resulted in the formation of an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, “Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate” has a molecular weight of 158.2 and is stored at room temperature .Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Synthesis of Quinoxalines : A study by Aparicio et al. (2006) highlights the preparation of quinoxalines via 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes (Aparicio et al., 2006).

Reactivity of Quinoxaline Derivatives : Aleksandrov et al. (2020) examined the reactivity of quinoxaline derivatives, focusing on electrophilic substitution reactions, which are crucial for understanding the chemical properties of quinoxaline compounds (Aleksandrov et al., 2020).

Biological and Pharmacological Applications

ATM Kinase Inhibition : Degorce et al. (2016) discussed the discovery of 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant for therapeutic applications (Degorce et al., 2016).

Cytotoxic Activity in Cancer Research : A study by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic properties, indicating potential use in cancer treatments (Deady et al., 2003).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Erami et al. (2019) explored the use of carboxamide derivatives as corrosion inhibitors for mild steel, demonstrating their potential in material protection (Erami et al., 2019).

Synthesis of Amide-Thioethers : Meghdadi et al. (2012) presented an improved method for the synthesis of carboxamide ligands containing thioether donor sites, relevant for material science applications (Meghdadi et al., 2012).

Analytical Chemistry

- Charge Transfer in D-A-D Chromophores : Lu et al. (2014) explored the synthesis and properties of donor-acceptor-donor chromophores based on pyrazine derivatives, which is relevant in the field of analytical chemistry (Lu et al., 2014).

Imaging and Radiology

- Radioligands for Peripheral Benzodiazepine Receptors : Matarrese et al. (2001) focused on labeling and evaluating N-[11C]methylated quinoline-2-carboxamides as potential radioligands for imaging peripheral benzodiazepine receptors, crucial for diagnostic imaging (Matarrese et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-19(16-12-20-14-4-1-2-5-15(14)21-16)22-18(17-6-3-11-25-17)13-7-9-24-10-8-13/h1-6,11-13,18H,7-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWUHALOWYUBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;2-[[5-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B2916962.png)

![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2916967.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2916970.png)

![2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2916971.png)

![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)

![3-oxo-N-(pyridin-2-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916980.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2916984.png)